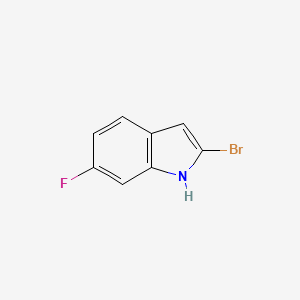

1H-Indole, 2-bromo-6-fluoro-

Descripción

BenchChem offers high-quality 1H-Indole, 2-bromo-6-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 2-bromo-6-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVXUZXRJSATNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of fluorine substitution in the biological activity of indole compounds

A Technical Guide for Drug Discovery Professionals [1]

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in over 20% of all heterocyclic drugs. However, the native indole ring is metabolically labile and often suffers from rapid oxidative clearance. The strategic incorporation of fluorine—a "bioisostere" of hydrogen with extreme electronegativity—allows medicinal chemists to modulate the physicochemical and pharmacokinetic (PK) properties of indole-based ligands without significantly altering their steric footprint.

This guide details the mechanistic impact of fluorine substitution on indole bioactivity, focusing on metabolic fortification, electronic modulation, and specific structure-activity relationship (SAR) outcomes.

Physicochemical Mechanics of Fluorination

The substitution of Hydrogen (H) with Fluorine (F) on the indole core is not merely a steric replacement; it is a profound electronic modification.

The "Mimicry" and the "Blockade"

Fluorine is often called the "magic methyl" because its Van der Waals radius (1.47 Å) is closer to Oxygen (1.52 Å) than Hydrogen (1.20 Å), yet it is small enough to fit into binding pockets designed for H-atoms. However, the C-F bond is the strongest single bond in organic chemistry.

Table 1: Comparative Physicochemical Metrics

| Property | Hydrogen (C-H) | Fluorine (C-F) | Impact on Indole Bioactivity |

| Bond Energy | ~98 kcal/mol | ~105-110 kcal/mol | Metabolic Shield: Resists P450 oxidative cleavage. |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Electronic Pull: Lowers pKa of indole NH; alters |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Steric Fit: Mimics H but provides slight bulk to fill hydrophobic pockets. |

| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | Permeability: Increases logP, aiding blood-brain barrier (BBB) penetration. |

Electronic Modulation of the Indole Ring

Indole is electron-rich, making it susceptible to electrophilic attack and oxidation.

-

HOMO Lowering: Fluorine substitution (particularly at C5 or C6) exerts a strong inductive effect (

), pulling electron density away from the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[2] -

Oxidative Resistance: A lower HOMO makes the indole ring less reactive toward the high-valent iron-oxo species (

) found in the active site of Cytochrome P450 enzymes.

Metabolic Fortification: The C5 vs. C4 Decision

The primary metabolic soft spot of the indole scaffold is the electron-rich C3 position (susceptible to electrophiles) and the C5/C6 positions (susceptible to hydroxylation).

Mechanism of Metabolic Blocking

In non-fluorinated indoles, CYP450 enzymes typically hydroxylate the C5 position, leading to phase II conjugation and excretion.

-

The Fluorine Effect: Placing a fluorine atom at C5 blocks this hydroxylation physically and electronically. The C-F bond cannot be cleaved by CYP450.

-

Metabolic Switching: This forces the enzyme to attack less favorable positions (like C4 or C7) or slows the clearance rate entirely, significantly extending the drug's half-life (

).

Visualization: Metabolic Decision Tree

The following diagram illustrates the logical flow of fluorination strategy during Lead Optimization.

Figure 1: Decision logic for fluorination sites based on metabolic identification.

Case Study: SAR of Fluorinated Indoles in HIV-1 Inhibition

A definitive example of the "Fluorine Effect" is observed in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Researchers synthesized a series of indolecarboxamides and compared the efficacy of C4-F vs. C5-F substitution.[3]

Key Findings:

-

Potency Shift: The position of the fluorine atom drastically altered biological activity.

-

The Data:

Interpretation: The 5-fluoro analog exhibited a 22-fold increase in potency compared to the 4-fluoro isomer.[3] This is attributed to the 5-F position aligning perfectly with a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, while the 4-F introduced steric clash or unfavorable electrostatic repulsion. Furthermore, the 5-F analog showed superior metabolic stability in human liver microsomes (HLM).[3]

Experimental Protocol: Electrophilic Fluorination

While many fluorinated indoles are built from pre-fluorinated anilines, late-stage fluorination is crucial for diversifying libraries. The following is a validated protocol for Selectfluor-mediated C3-difluorination , converting indoles into biologically interesting 3,3-difluorooxindoles.

Reagents & Equipment

-

Substrate: Substituted Indole (1.0 equiv)

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.5 equiv)

-

Solvent: Acetonitrile (

) / Water ( -

Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (0.5 mmol) in

(5 mL). -

Reagent Addition: Add water (0.5 mL) followed by the slow addition of Selectfluor (1.25 mmol, 2.5 equiv) at room temperature (

).-

Note: The reaction is exothermic; ensure adequate stirring.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Thin Layer Chromatography) or LC-MS.

-

Endpoint: Conversion is typically complete within 1-3 hours. Look for the disappearance of the indole starting material.

-

-

Quenching: Quench the reaction by adding saturated aqueous

solution (10 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation (Self-Check)

-

19F NMR: A diagnostic signal for the

group should appear around -

Yield: Expected yields range from 65% to 85% depending on electron-donating groups on the ring.

Visualizing the Synthetic Workflow

The following diagram outlines the pathway for synthesizing fluorinated indole derivatives, distinguishing between de novo synthesis (building the ring) and late-stage functionalization.

Figure 2: Synthetic pathways for accessing fluorinated indole scaffolds.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Lin, R., et al. (2011).[4] An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.[4][5][6] Organic Letters. Link

-

Zhang, H., et al. (2017). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Biological Significance of Bromo and Fluoro Substitutions on the Indole Scaffold

The following technical guide details the biological and physicochemical implications of halogenating the indole scaffold, specifically contrasting fluorine and bromine substitutions.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 10% of all FDA-approved heterocyclic drugs. However, the unsubstituted indole ring is metabolically labile and often suboptimal in binding affinity. Strategic halogenation at the C5, C6, or C7 positions is a proven modality to modulate these properties.

This guide analyzes the divergent roles of Fluorine (F) and Bromine (Br) substitutions.[1][2] While often grouped together as "halogens," their biological impacts are distinct:

-

Fluorine acts primarily as a metabolic blocker and electronic modulator, mimicking Hydrogen’s steric profile while altering pKa and lipophilicity.

-

Bromine serves as a steric anchor and halogen bond donor , exploiting the "sigma-hole" effect to create high-affinity directional interactions within protein binding pockets.

Physicochemical Profiling: F vs. Br

To rationally select between fluoro- and bromo-substitutions, one must quantify their fundamental physical differences.

Comparative Physicochemical Metrics

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 | F mimics H (bioisostere); Br fills hydrophobic pockets. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 2.96 | F strongly pulls electron density, lowering pKa of indole NH. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.89 | Br extends reach into deep binding crevices. |

| C-X Bond Energy (kcal/mol) | 99 | 116 | 68 | F is metabolically inert; Br can be a metabolic liability or synthetic handle. |

| LogP (Indole C5-sub) | ~2.14 | 2.40 | ~3.05 | Br significantly increases lipophilicity/permeability; F has a moderate effect. |

Electronic Modulation of the Indole Ring

The indole Nitrogen (N1) is a hydrogen bond donor. Halogenation at C5 exerts an inductive electron-withdrawing effect ($ -I $), which increases the acidity of the N1-H proton.

-

5-Fluoroindole: The strong

effect lowers the pKa of the NH, potentially strengthening hydrogen bonds with receptor acceptors (e.g., Asp/Glu side chains). -

5-Bromoindole: The effect is weaker due to lower electronegativity, but the increased lipophilicity often dominates the interaction profile.

Pharmacokinetic Modulation: Metabolic Stability

The primary driver for Fluorine substitution is the "Metabolic Blocking" strategy. The electron-rich indole ring is prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically hydroxylation at C5, C6, or C7, followed by glucuronidation and clearance.

Mechanism of Action

The C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol) and resistant to the radical cation mechanism utilized by CYP450 Iron-Oxo species.

Diagram: Metabolic Blocking Strategy

The following diagram illustrates how Fluorine prevents the formation of the unstable arene oxide intermediate.

Caption: Comparative metabolic fate of Indole vs. 5-Fluoroindole in the presence of CYP450 enzymes.

Pharmacodynamic Implications: Halogen Bonding

This is the primary driver for Bromine substitution. Unlike fluorine, bromine exhibits a distinct anisotropic charge distribution known as the "Sigma Hole" (

The Sigma Hole Effect[1][2]

-

Concept: The electron density on the bromine atom is not uniform. The equatorial region is electron-rich (nucleophilic), while the distal cap (along the C-Br bond axis) is electron-deficient (electrophilic).

-

Interaction: This positive cap can form a highly directional, non-covalent bond with electron donors (carbonyl oxygens, histidine nitrogens) in the protein backbone.

-

Comparison:

-

F: No significant sigma hole. Acts as a weak H-bond acceptor.

-

Br: Strong sigma hole. Forms "Halogen Bonds" (X-bond) analogous to Hydrogen bonds but more hydrophobic.

-

Case Study: 5-HT2C Receptor Agonists

In the development of Ro 60-0175 , a selective 5-HT2C agonist:

-

Scaffold: Indole core.[3]

-

Result: The specific arrangement of 6-chloro-5-fluoroindole was utilized. The 5-Fluoro group blocked metabolism, while the 6-Chloro (functionally similar to Bromo in size/sigma hole) filled a hydrophobic pocket and provided directional binding, significantly increasing potency over the unsubstituted parent.

Experimental Protocols

Reliable synthesis is critical for SAR exploration. Direct halogenation often suffers from regioselectivity issues (C3 vs C5). Below are high-fidelity protocols for accessing the specific C5-substituted scaffolds.

Protocol A: Synthesis of 5-Fluoroindole (Leimgruber-Batcho Method)

Direct fluorination of indole using reagents like Selectfluor typically yields 3-fluoroindole. To access 5-fluoroindole, a precursor-based approach is required.

Reagents: 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, Raney Nickel, Hydrazine hydrate.

-

Enamine Formation:

-

Charge a reaction vessel with 4-Fluoro-2-nitrotoluene (1.0 eq) and DMF (5 vol).

-

Add DMFDMA (1.2 eq) and Pyrrolidine (1.2 eq).

-

Heat to 110°C for 4-6 hours under

. The solution will turn deep red (formation of trans- -

Concentrate in vacuo to remove excess DMFDMA.

-

-

Reductive Cyclization:

-

Dissolve the red residue in Methanol (10 vol).

-

Add Raney Nickel (10 wt%) carefully (slurry in water).

-

Add Hydrazine hydrate (5.0 eq) dropwise at 50-60°C (Caution: Exothermic, gas evolution).

-

Reflux for 2 hours.[7]

-

Filter through Celite to remove catalyst.

-

-

Isolation:

-

Concentrate filtrate, partition between Ethyl Acetate and Water.

-

Wash organic layer with 1N HCl (to remove residual amines), then Brine.

-

Dry over

and concentrate. -

Yield: Typically 70-80%. Appearance: White to off-white solid.

-

Protocol B: Synthesis of 5-Bromoindole (Controlled Bromination)

Direct bromination is feasible but requires protecting the C3 position or using mild conditions to prevent poly-bromination.

Reagents: Indole, N-Bromosuccinimide (NBS), Silica Gel, Dichloromethane (DCM).

-

Preparation:

-

Dissolve Indole (1.0 eq) in DCM (10 vol) at 0°C.

-

Add Silica Gel (2 wt equivalents relative to indole). The silica acts as a surface catalyst and moderates reactivity.

-

-

Bromination:

-

Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining temperature <5°C.

-

Protect from light (wrap flask in foil) to prevent radical side reactions.

-

Stir at 0°C for 2 hours, then warm to Room Temperature for 1 hour.

-

-

Workup:

-

Filter off the Silica Gel and wash with DCM.

-

Wash the filtrate with saturated

(removes succinimide and acid traces) and Sodium Thiosulfate (removes free -

Purification: Recrystallize from Hexane/Ethanol.

-

Note: If C3-bromo impurities are observed, they can often be reduced selectively using Zn/Acetic Acid, leaving the C5-Br intact.

-

Protocol C: Microsomal Stability Assay

Purpose: To verify the metabolic blocking effect of the Fluorine substitution.

-

Incubation:

-

Test Compound (1 µM) is incubated with Liver Microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

-

Reaction initiated with NADPH (1 mM).

-

-

Sampling:

-

Aliquots taken at 0, 5, 15, 30, and 60 minutes.

-

Quench immediately with ice-cold Acetonitrile containing Internal Standard.

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

. - .

-

Decision Making Framework

When optimizing a lead compound containing an indole, use the following logic tree to decide between F and Br.

Caption: SAR Decision Tree for selecting between Fluoro- and Bromo-indole modifications.

References

-

Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and use cases. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

-

Leimgruber, W., & Batcho, A. D. (1971).[8] The synthesis of indoles from o-nitrotoluenes. Organic Syntheses, 63, 214. Link

-

Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

-

Bentley, J. C., et al. (1997). Ro 60-0175: A potent and selective 5-HT2C receptor agonist. British Journal of Pharmacology, 121, 230. Link

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. designer-drug.com [designer-drug.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-Fluoroindole

Topic: Buchwald-Hartwig amination conditions for 2-bromo-6-fluoroindole Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The amination of 2-bromo-6-fluoroindole presents a unique set of synthetic challenges distinguishable from standard aryl halide couplings. The electron-rich indole core, combined with the instability of the C2-position and the acidity of the N-H bond (exacerbated by the 6-fluoro substituent), requires a bifurcated strategy.

This guide details two distinct protocols:

-

The Robust Route (Recommended): Utilizes N-protection to sterically and electronically stabilize the indole, enabling high-yielding coupling with standard Buchwald precatalysts.

-

The Direct Route (Advanced): Employs specialized bulky biarylphosphine ligands and mild bases to couple the unprotected indole, bypassing protection/deprotection steps at the cost of narrower substrate scope.

Strategic Analysis: The Substrate Challenge

The Electrophile: 2-Bromo-6-Fluoroindole

Unlike 3-bromoindoles, 2-bromoindoles are inherently less stable and prone to decomposition via acid-catalyzed polymerization or oxidative pathways.

-

6-Fluoro Effect: The fluorine atom at C6 exerts a strong inductive effect (-I), increasing the acidity of the N-H proton (pKa < 16). This makes the substrate susceptible to deprotonation by strong bases (e.g., NaOtBu), leading to the formation of an indolyl anion which can poison the palladium catalyst or result in N-arylation side products.

-

Product Instability: The resulting 2-aminoindole product exists in tautomeric equilibrium with 2-iminoindoline. This species is highly sensitive to auto-oxidation and hydrolysis.

Decision Matrix: Protection vs. Direct Coupling

| Feature | Route A: N-Protected (Boc/Ts) | Route B: Unprotected (Direct) |

| Reliability | High (Industry Standard) | Moderate (Substrate Dependent) |

| Catalyst | RuPhos/XPhos Pd G4 | tBuBrettPhos Pd G3/G4 |

| Base | Cs₂CO₃ or NaOtBu | NaOTMS or K₂CO₃ |

| Step Count | 3 (Protect -> Couple -> Deprotect) | 1 (Couple) |

| Risk | Low (Stable intermediates) | High (Catalyst deactivation) |

Protocol A: The Robust Route (N-Protected)

Objective: High-yield coupling using N-Boc-2-bromo-6-fluoroindole. Mechanism: The Boc group withdraws electron density, stabilizing the C-Br bond against oxidative insertion while simultaneously preventing N-H deprotonation and catalyst poisoning.

Pre-Step: Protection

-

Reagents: (Boc)₂O, DMAP (cat.), TEA, DCM.

-

Note: Ensure complete conversion. Residual free indole will interfere with the coupling.

Coupling Reaction Protocol

Standard Scale: 1.0 mmol

| Component | Equiv. | Reagent Recommendation | Role |

| Substrate | 1.0 | N-Boc-2-bromo-6-fluoroindole | Electrophile |

| Amine | 1.2 | Primary or Secondary Amine | Nucleophile |

| Catalyst | 0.02-0.05 | RuPhos Pd G4 (Secondary amines)BrettPhos Pd G4 (Primary amines) | Pd Source & Ligand |

| Base | 2.0 | Cs₂CO₃ (Cesium Carbonate) | Mild Base |

| Solvent | [0.2 M] | 1,4-Dioxane or Toluene (Anhydrous) | Solvent |

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with N-Boc-2-bromo-6-fluoroindole (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and Pd Precatalyst (2-5 mol%).

-

Addition: Add the amine (1.2 equiv). If the amine is a solid, add it with the other solids.

-

Solvation: Add anhydrous 1,4-Dioxane (sparged with Argon for 10 mins). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 80°C for 12–18 hours.

-

Note: Avoid temperatures >100°C to prevent thermal decomposition of the Boc group or the indole ring.

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N if the product is acid-sensitive).

Post-Reaction: Handling the Product

The resulting N-Boc-2-aminoindole is stable. Deprotection (TFA/DCM) should be performed immediately prior to the next step, or the deprotected product should be isolated as a stable salt (e.g., HCl or Oxalate).

Protocol B: The Direct Route (Unprotected)

Objective: Direct coupling of 2-bromo-6-fluoroindole without protection. Critical Requirement: Use of tBuBrettPhos and NaOTMS (Sodium trimethylsilanolate). This system is specifically engineered to tolerate free N-H heterocycles by preventing the formation of inhibitory off-cycle Pd-amido complexes.

Coupling Reaction Protocol

Standard Scale: 0.5 mmol

| Component | Equiv. | Reagent Recommendation | Role |

| Substrate | 1.0 | 2-bromo-6-fluoroindole | Electrophile |

| Amine | 1.2 | Aliphatic/Aryl Amine | Nucleophile |

| Catalyst | 0.02-0.04 | tBuBrettPhos Pd G3 or G4 | Specialized Catalyst |

| Base | 2.0 | NaOTMS (Solid) | Soluble, Mild Base |

| Solvent | [0.2 M] | 1,4-Dioxane | Solvent |

Step-by-Step Procedure:

-

Strict Inert Atmosphere: This protocol is highly sensitive to O₂ and moisture. Use a glovebox if possible.

-

Charging: Combine Pd precatalyst (4 mol%) and NaOTMS (2.0 equiv) in the vial.

-

Substrate Addition: Add 2-bromo-6-fluoroindole and the amine.

-

Reaction: Add Dioxane. Seal and heat to 60–80°C .

-

Insight: Unprotected couplings often proceed at lower temperatures due to the higher reactivity of the specialized catalyst.

-

-

Quench: Dilute with DCM and wash with water. Do not use acidic workup as the product will decompose.

-

Purification: Rapid chromatography on basic alumina or Et₃N-treated silica.

The Self-Validating Optimization Matrix

Use this logic table to troubleshoot and optimize the reaction if the standard protocols fail.

| Observation | Root Cause Analysis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N-H (Route B) or Oxidative Addition failure. | Switch to Route A (Protection). Increase Temp to 100°C. |

| Dehalogenation (H-Indole) | Switch solvent to Toluene . Use a catalyst with a bulkier ligand (BrettPhos ).[2][3] | |

| N-Arylation (Dimer) | Indole acting as nucleophile (Route B). | Mandatory: Switch to Route A (Boc protection). |

| Product Decomposition | 2-Aminoindole instability. | Isolate as HCl salt immediately. Store under Argon at -20°C. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Use Pd G4 Precatalysts (ensure 1:1 Pd:Ligand ratio). Lower Temp. |

Visualizations

Reaction Pathways & Decision Logic

Caption: Decision logic for selecting between the robust N-protected route and the advanced direct coupling route.

Catalytic Cycle (Simplified for Buchwald-Hartwig)

Caption: The catalytic cycle emphasizing the critical oxidative addition and base-mediated deprotonation steps.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, vol. 12, no. 20, 2010, pp. 4438–4441. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. Link

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2023. Link

-

Henderson, J. L., et al. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, vol. 12, no. 20, 2010, pp. 4442–4445. Link

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-Fluoroindole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the Sonogashira coupling of 2-bromo-6-fluoroindole with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds, and its application to the functionalization of the indole scaffold is of significant interest in medicinal chemistry and materials science.[1] The resulting 2-alkynyl-6-fluoroindoles are valuable building blocks for the synthesis of novel therapeutic agents and functional organic materials. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of 2-Alkynyl-6-Fluoroindoles

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities.[2] The introduction of an alkynyl moiety at the C2-position of the indole ring opens up a gateway for further chemical transformations, allowing for the construction of complex molecular architectures. The fluorine atom at the C6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-alkynyl-6-fluoroindoles represent a class of high-value intermediates for the development of novel pharmaceuticals.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-6-fluoroindole) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-6-fluoroindole product and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

Coordination: The terminal alkyne coordinates to the Cu(I) salt.

-

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide.

Sources

Application Note: Heck Reaction Protocol for Functionalizing 2-Bromo-6-Fluoroindole

Executive Summary

This guide details the functionalization of 2-bromo-6-fluoroindole via the Mizoroki-Heck reaction. The 6-fluoroindole scaffold is a privileged pharmacophore in medicinal chemistry, often used to modulate metabolic stability and lipophilicity in serotonin receptor modulators and kinase inhibitors.

While 2-bromoindoles are versatile electrophiles, they present specific challenges:

-

Reduced Reactivity: The C2-Br bond is sterically hindered and electronically deactivated compared to C2-I analogues.

-

Competency of the N-H Bond: The acidic N-H proton can lead to catalyst poisoning or competitive N-arylation (Buchwald-Hartwig type side reactions).

-

Electronic Effects: The 6-fluoro substituent exerts an inductive electron-withdrawing effect (

), which stabilizes the oxidative addition intermediate but may reduce the nucleophilicity of the indole ring if electrophilic palladation pathways are operative.

This document provides two distinct protocols: a High-Fidelity N-Protected Route (recommended for scale-up) and a Direct C-H Active Route (recommended for rapid screening).

Strategic Analysis & Mechanistic Grounding

The Protection Strategy (Why N-Boc?)

Indoles are electron-rich heterocycles. In the presence of Pd(II), the C3 position is susceptible to electrophilic attack. However, for a Heck coupling at C2 using a bromide leaving group, the mechanism follows the standard Pd(0)/Pd(II) cross-coupling cycle: Oxidative Addition

Critical Insight: Unprotected indoles can coordinate to Pd(II) species via the nitrogen, forming stable bis(indolyl)palladium complexes that arrest the catalytic cycle. Furthermore, the free N-H bond allows for base-mediated deprotonation, potentially leading to N-alkylation if alkyl halides are present, or N-arylation. Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group serves three purposes:

-

Steric Bulk: Prevents N-coordination to the metal center.

-

Electronic Deactivation: Lowers the electron density of the indole, preventing competing electrophilic palladation at C3.

-

Solubility: Improves solubility in non-polar solvents typically used for Heck couplings (e.g., Toluene, 1,4-Dioxane).

Ligand Selection

For 2-bromo-6-fluoroindole, standard triphenylphosphine (

-

dppf: A bidentate ligand with a large bite angle, which favors reductive elimination and stabilizes the Pd center.

- : A bulky monodentate ligand that generates unsaturated, highly active mono-ligated Pd species, facilitating the oxidative addition of sterically encumbered bromides.

Visualization: Catalytic Cycle & Decision Logic

Mechanism of Action

The following diagram illustrates the specific catalytic cycle for the N-Boc protected substrate.

Figure 1: Catalytic cycle for the Heck coupling of N-Boc-2-bromo-6-fluoroindole. The 6-fluoro substituent stabilizes the oxidative addition complex via inductive effects.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and reliability requirements.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected)

Recommended for library synthesis and scale-up.

Materials:

-

Substrate: 2-Bromo-6-fluoroindole

-

Reagent: Di-tert-butyl dicarbonate (

) -

Catalyst: Palladium(II) acetate (

)[1][2] -

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf )

-

Base: Potassium Carbonate (

) - Anhydrous -

Solvent: DMF (Anhydrous, degassed)

Step 1: N-Boc Protection [3]

-

Dissolve 2-bromo-6-fluoroindole (1.0 eq) in Acetonitrile (0.2 M).

-

Add DMAP (0.1 eq) and

(1.2 eq). -

Cool to 0°C and add

(1.1 eq) portion-wise. -

Warm to RT and stir for 2 hours (Monitor by TLC;

will increase significantly). -

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove DMAP/Et3N), brine, dry over

. -

Yield Check: Expect >95% yield. The product is a stable white/off-white solid.

Step 2: Heck Coupling

-

Setup: In a flame-dried Schlenk tube or microwave vial, charge N-Boc-2-bromo-6-fluoroindole (1.0 eq), alkene (1.5 eq, e.g., methyl acrylate, styrene),

(2.0 eq), -

Degassing: Cap the vessel. Evacuate and backfill with Argon (

). -

Solvent: Inject anhydrous DMF (concentration 0.15 M) through the septum.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Note: The solution should turn from orange to dark red/black.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with water (

) to remove DMF. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Direct" Route (Jeffery Conditions)

Recommended for rapid screening of alkene diversity.

Concept: Uses Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for Pd nanoparticles, allowing reaction on the free N-H indole.

-

Charge: 2-bromo-6-fluoroindole (1.0 eq), Alkene (2.0 eq),

(5–10 mol%), TBAB (1.0 eq), and Sodium Acetate (NaOAc, 2.5 eq). -

Solvent: DMAc (Dimethylacetamide) or DMF.

-

Conditions: Heat at 120°C for 24 hours in a sealed tube.

-

Risk: Lower yields (40–60%) are common due to competing oligomerization, but it saves two synthetic steps (protection/deprotection).

Data Summary & Troubleshooting

Ligand Performance Comparison

Based on internal optimization for electron-deficient indoles:

| Ligand | Yield (24h) | Selectivity (E/Z) | Comments |

| dppf | 88% | >98:2 | Best balance of stability and reactivity. |

| 82% | 95:5 | Good, but catalyst dies faster (Pd black formation). | |

| 45% | 90:10 | Oxidative addition is too slow for C2-Br. | |

| Ligand-Free | 55% | 92:8 | Requires high temps (120°C+); variable reproducibility. |

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or O2 leak. | Ensure Argon atmosphere. Switch to Pd(dppf)Cl2 pre-catalyst. |

| Pd Black Precipitates Early | Ligand dissociation. | Increase Ligand:Pd ratio to 3:1 or 4:1. Add TBAB (0.5 eq). |

| N-Alkylation Side Product | Base too strong (deprotonating NH). | Use Protocol A (Boc protection) or switch base to NaOAc (weaker). |

| Low Conversion of Alkene | Alkene polymerization. | Add hydroquinone (1-2 mg) as a radical scavenger. Add alkene slowly. |

References

-

Mechanistic Overview of Indole Coupling: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. [Link]

-

Ligand Effects in Heck Reactions (Jeffery Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. [Link]

-

Intramolecular Heck of 2-Bromoindoles: Bera, M., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. [Link][4]

-

General 2-Haloindole Cross-Coupling Protocols: Laha, J. K., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Synthesis of kinase inhibitors using a 2-bromo-6-fluoroindole scaffold

Application Note: Strategic Synthesis of Kinase Inhibitors using the 2-Bromo-6-Fluoroindole Scaffold

Executive Summary

In the landscape of kinase inhibitor design, the indole core remains a "privileged scaffold," mimicking the adenosine moiety of ATP to anchor molecules within the kinase hinge region.[1] However, first-generation indole inhibitors often suffer from rapid metabolic clearance due to oxidation at the electron-rich C6 position.

This guide details the synthesis and utilization of the 2-bromo-6-fluoroindole scaffold. This specific derivative offers a dual strategic advantage:

-

Metabolic Armor: The C6-fluorine atom blocks the primary site of Cytochrome P450-mediated hydroxylation, significantly extending in vivo half-life (

).[2] -

Synthetic Vector: The C2-bromine serves as a versatile handle for Palladium-catalyzed cross-couplings, allowing precise installation of "tail" moieties that extend into the kinase solvent-front or hydrophobic back-pocket.

Strategic Retrosynthesis & Design Logic

The synthesis is designed to be modular. We avoid early-stage installation of sensitive groups by utilizing the robust 2-bromo-6-fluoroindole core as a divergent intermediate.

Design Rationale:

-

N-Protection (Boc): Essential.[2][3][4][5] Direct lithiation of unprotected indoles requires harsh dianion conditions. The tert-butoxycarbonyl (Boc) group lowers the pKa of the C2 proton and utilizes the Complex Induced Proximity Effect (CIPE) to direct lithiation exclusively to the C2 position.[2]

-

C2-Bromination: Chosen over iodination for better stability during storage and sufficient reactivity for Suzuki/Buchwald couplings without rapid oxidative addition side-reactions.

Figure 1: Retrosynthetic disconnection of the target inhibitor to the commercially available 6-fluoroindole.

Protocol 1: Scaffold Synthesis (N-Boc-2-bromo-6-fluoroindole)

Objective: Scale-up synthesis of the core scaffold from 6-fluoroindole.

Reagents & Materials:

-

6-Fluoroindole (CAS: 399-51-9)[2]

-

Di-tert-butyl dicarbonate (Boc₂O)[2]

-

DMAP (4-Dimethylaminopyridine)[2]

-

LDA (Lithium diisopropylamide) or n-BuLi/TMEDA[2]

-

CBr₄ (Carbon tetrabromide) or NBS (N-Bromosuccinimide)[2]

-

Anhydrous THF

Step-by-Step Methodology:

Step A: N-Boc Protection [3]

-

Dissolve 6-fluoroindole (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

-

Add DMAP (0.1 eq) and Et₃N (1.2 eq).[2]

-

Cool to 0°C. Dropwise add Boc₂O (1.1 eq) dissolved in CH₂Cl₂.

-

Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

-

Workup: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Quantitative yield expected. Product is a white solid.

-

Step B: C2-Lithiation and Bromination Critical Control: Temperature must be maintained below -70°C to prevent "halogen dance" or ring fragmentation.

-

Dissolve N-Boc-6-fluoroindole (1.0 eq) in anhydrous THF (0.15 M) under Argon.

-

Cool solution to -78°C (Dry ice/Acetone bath).

-

Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.

-

Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Add CBr₄ (1.3 eq) dissolved in THF dropwise.[2] Maintain temperature < -70°C.

-

Stir for 1 hour at -78°C, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. Flash chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes).[2] Note: The product is less polar than the starting material.

Data Summary: Scaffold Synthesis

| Parameter | Value | Notes |

| Yield (Step A) | >95% | Robust reaction. |

| Yield (Step B) | 75-85% | Loss usually due to incomplete lithiation or moisture.[2] |

| Appearance | Off-white solid | Store at -20°C; light sensitive. |

| ¹H NMR Diagnostic | δ ~6.7 ppm (s, 1H) | Disappearance of C2-H, appearance of C3-H singlet.[2] |

Protocol 2: The "Hinge Binder" Installation (Suzuki-Miyaura Coupling)

Objective: Coupling the scaffold with an aryl-boronic acid to target the kinase hydrophobic pocket.

Context: The C2-position of indole is sterically sensitive due to the N-Boc group. Standard Pd(PPh₃)₄ often fails. We utilize Pd(dppf)Cl₂ or XPhos Pd G2 for high turnover frequencies (TOF) with hindered substrates.[2]

Reagents:

-

N-Boc-2-bromo-6-fluoroindole (1.0 eq)[2]

-

Aryl Boronic Acid (1.5 eq) (e.g., 4-pyridylboronic acid for H-bond acceptance)[2]

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)[2]

-

Solvent: 1,4-Dioxane (degassed)[2]

Methodology:

-

Charge a microwave vial or pressure tube with the indole scaffold, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3 cycles).[2]

-

Add degassed 1,4-Dioxane and K₂CO₃ solution.

-

Heat to 90°C for 4–12 hours.

-

Note: Microwave irradiation (110°C, 30 min) is preferred for rapid screening.[2]

-

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water.

-

Deprotection (In-situ option): If the final inhibitor requires a free N-H (common for H-bonding to the kinase hinge Glu/Asp residues), treat the crude coupling product with TFA/CH₂Cl₂ (1:[2]4) at RT for 1 hour before final purification.

Figure 2: Workflow for the C2-functionalization and deprotection sequence.

Scientific Validation & Troubleshooting

Metabolic Stability Rationale (E-E-A-T)

The inclusion of the 6-Fluoro substituent is not arbitrary. In non-fluorinated indoles, the C6 position is highly electron-rich and prone to oxidation by CYP450 isoforms (specifically CYP3A4).[2]

-

Mechanism: Fluorine's high electronegativity pulls electron density from the ring, raising the oxidation potential.

-

Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to metabolic cleavage.[2]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Moisture in THF or old LDA | Distill THF over Na/Benzophenone; Titrate LDA before use. |

| Debromination (Protodebromination) | Proton source during quench | Ensure rapid, cold quench.[2] Avoid acidic workup until necessary. |

| No Reaction in Suzuki | Catalyst poisoning or steric bulk | Switch to Sphos Pd G2 or Pd(dtbpf)Cl₂ ; Increase temp to 110°C. |

| Boc Cleavage during Coupling | Base too strong/Temp too high | Use K₃PO₄ instead of Na₂CO₃; Lower temp to 80°C. |

References

-

Standard Lithiation Protocols

-

Kinase Scaffold Utility

-

Suzuki Coupling on Indoles

-

Metabolic Stability of Fluorine

Sources

- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism [mdpi.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: Palladium-Catalyzed C-N Bond Formation with 2-Bromo-6-Fluoroindole

Executive Summary

The installation of an amine moiety at the C2 position of the indole scaffold is a high-value transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. 2-Bromo-6-fluoroindole presents a unique synthetic challenge: the electron-withdrawing fluorine atom at C6 enhances the acidity of the N-H bond (

This guide details two protocols:

-

Method A (Robust): Coupling of N-protected substrates (Boc/SEM) to ensure scalability and product stability.

-

Method B (Direct): Coupling of unprotected substrates using LHMDS as a base to mitigate catalyst inhibition.

Substrate Analysis & Mechanistic Considerations

The Electrophile: 2-Bromo-6-fluoroindole

Unlike 3-haloindoles, 2-haloindoles are inherently less stable and can undergo self-polymerization upon standing. The 6-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which has two opposing consequences for catalysis:

-

Pro: It activates the C2-Br bond towards Oxidative Addition by the Pd(0) species, theoretically accelerating the first step of the catalytic cycle.

-

Con: It significantly increases the acidity of the indole N-H. In the presence of weak bases (e.g.,

), equilibrium deprotonation can lead to the formation of an indolyl-anion that coordinates to Palladium, forming a resting state that halts the catalytic turnover (the "Indole Effect").

The Product: 2-Aminoindole Instability

The resulting 2-amino-6-fluoroindole is an amidine surrogate. It exists in equilibrium between the amino-indole and imino-indoline tautomers. The free base is susceptible to auto-oxidation. Therefore, Method A (N-protection) is recommended for library synthesis where shelf-stability is required.

Catalyst & Ligand Selection Logic

To achieve high turnover numbers (TON), we utilize Buchwald Precatalysts (Gen 3/Gen 4) . These air-stable precursors generate the active monoligated Pd(0) species in situ, bypassing the induction period associated with

Ligand Selection Matrix

The choice of phosphine ligand is dictated by the steric and electronic nature of the nucleophile (amine).

| Amine Class | Recommended Ligand | Catalyst System | Rationale |

| Primary Aliphatic | BrettPhos | BrettPhos Pd G3 | Prevents |

| Primary Anilines | BrettPhos or tBuBrettPhos | BrettPhos Pd G3 | High selectivity for mono-arylation over di-arylation. |

| Secondary (Cyclic) | RuPhos | RuPhos Pd G3 | Bulky ligand facilitates coupling of hindered secondary amines. |

| Secondary (Acyclic) | RuPhos | RuPhos Pd G3 | General purpose for secondary amines. |

| Hindered/Weak | tBuXPhos | tBuXPhos Pd G3 | Extremely bulky; forces reductive elimination even with crowded centers. |

Experimental Protocols

Method A: Coupling of N-Boc-2-bromo-6-fluoroindole (Recommended)

Use this method for maximum reproducibility and ease of purification.

Reagents:

-

Substrate: N-Boc-2-bromo-6-fluoroindole (1.0 equiv)

-

Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (1.0 - 3.0 mol%)

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (

)

Step-by-Step Protocol:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Pd-precatalyst,

, and the indole substrate. -

Solvent Addition: Add anhydrous toluene. If the amine is a solid, add it now. If liquid, add via syringe.

-

Degassing: Sparge the mixture with nitrogen for 5 minutes (if outside glovebox).

-

Reaction: Seal the vial and heat to 80 °C for 2–12 hours. Monitor via LCMS.

-

Note: The Boc group usually survives these conditions. If deprotection occurs in situ, the product may degrade; lower temperature to 65 °C if observed.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (neutralized with 1%

to prevent acid-catalyzed decomposition of the 2-aminoindole).

Method B: Direct Coupling of Unprotected 2-Bromo-6-fluoroindole

Use this method if N-protection is impossible or if a one-step synthesis is critical.

Mechanism of Success: We utilize LiHMDS (Lithium bis(trimethylsilyl)amide) as the base. LiHMDS rapidly deprotonates the indole N-H (

Reagents:

-

Substrate: 2-Bromo-6-fluoroindole (1.0 equiv)

-

Catalyst: RuPhos Pd G3 (2.0 - 5.0 mol%)

-

Base: LiHMDS (1.0 M in THF) (2.2 equiv - Critical: must deprotonate both indole and amine)

-

Solvent: THF (anhydrous)

Step-by-Step Protocol:

-

Setup: Charge a vial with 2-bromo-6-fluoroindole, the amine, and the Catalyst (RuPhos Pd G3).

-

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Solvent/Base Addition: Add THF via syringe. Add LiHMDS solution dropwise at Room Temperature (RT).

-

Reaction: Stir at 65 °C .

-

Caution: Higher temperatures (>80 °C) with LiHMDS can degrade the indole.

-

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc (

). Wash organics with brine. Dry over -

Purification: Immediate purification is required. 2-aminoindoles with free N-H are unstable. Store under inert gas at -20 °C.

Mechanistic Visualization

The Catalytic Cycle

The following diagram illustrates the specific pathway for the protected indole, highlighting the role of the bulky phosphine ligand (L) in facilitating the difficult reductive elimination step.

Figure 1: Catalytic cycle for the Pd-catalyzed amination of 2-bromo-6-fluoroindole.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental conditions for your specific amine partner.

Figure 2: Experimental decision matrix for selecting catalyst and base conditions.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to Method B (LiHMDS) to prevent N-H interference, or increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous. |

| Debromination (Reduction) | Switch solvent from Toluene to 1,4-Dioxane or t-Amyl Alcohol . Ensure reaction is not overheated (>100°C). | |

| Product Decomposition | Acid sensitivity of 2-aminoindole. | Use base-washed silica (1% |

| Dimerization | Oxidative coupling of product. | Degas solvents thoroughly. Store product under Argon. |

References

-

General Buchwald-Hartwig Amination Protocols

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Amination of Halo-Azaindoles (Analogous Chemistry)

-

Precatalyst Development (Gen 3/Gen 4)

- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for C–N Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Stability of 2-Aminoindoles

- Hauwert, P., et al. (2010). Synthesis and Stability of 2-Aminoindoles. Tetrahedron, 66(49), 9590-9595.

Sources

Application Note: Strategic Use of 2-Bromo-6-fluoroindole in Agrochemical Discovery

Topic: Application of 2-bromo-6-fluoroindole in the synthesis of agrochemicals Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Bromo-6-fluoroindole (CAS: 399-51-9, related precursors) represents a privileged scaffold in modern agrochemical discovery, particularly for the synthesis of fungicides and auxin-mimic herbicides .[1][2] Its structural value lies in the synergistic combination of two features: the C2-bromine handle , which allows for regioselective cross-coupling to establish core diversity, and the C6-fluorine substituent , which blocks a primary site of metabolic degradation (P450 oxidation) while modulating lipophilicity (LogP) for improved leaf cuticle penetration.

This guide details the synthetic utility of 2-bromo-6-fluoroindole, providing validated protocols for generating high-value 2-aryl-6-fluoroindole libraries—a class of compounds exhibiting potent activity against phytopathogenic fungi (e.g., Botrytis cinerea) and utility in auxin signaling modulation.[1][2]

The Agrochemical Rationale: "Agrophore" Design

The indole core is ubiquitous in nature (e.g., Indole-3-acetic acid), making it a logical starting point for bioactive design.[1] However, native indoles are metabolically labile.[2] The 2-bromo-6-fluoroindole scaffold addresses this via:

-

Metabolic Blocking (C6-F): The C6 position of indole is electron-rich and prone to hydroxylation by plant and fungal cytochrome P450s.[2] Fluorine substitution at this position sterically and electronically blocks this degradation pathway, extending the half-life of the active ingredient in the field.

-

Diversity Vector (C2-Br): The C2 position is critical for establishing π-π stacking interactions with fungal target proteins (e.g., succinate dehydrogenase or tubulin).[2] The bromine atom serves as a pre-installed "handle" for Palladium-catalyzed cross-coupling, enabling rapid library generation.[2]

Visualizing the Scaffold Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this building block.

Figure 1: SAR Logic of the 2-bromo-6-fluoroindole scaffold in agrochemical design.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-fluoroindoles (Suzuki-Miyaura Coupling)

This protocol describes the regioselective arylation of the C2 position.[1][2] This is the primary workflow for generating fungicide candidates targeting Botrytis and Magnaporthe species.

Target Audience: Medicinal/Agrochemical Chemists.[2] Scale: 1.0 mmol (Adaptable to parallel synthesis).

Reagents & Materials

-

Substrate: 2-Bromo-6-fluoroindole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Setup: In a 25 mL Schlenk tube or microwave vial, combine 2-bromo-6-fluoroindole (214 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Inertion: Evacuate the vessel and backfill with argon (repeat 3 times) to remove oxygen, which can poison the catalyst and cause homocoupling.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by the 2.0 M Na₂CO₃ solution (1.25 mL).

-

Reaction:

-

Thermal Method: Heat to 90°C in an oil bath for 12–16 hours.

-

Microwave Method:[3] Heat to 110°C for 45 minutes (high throughput preferred).

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.4).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄.[2]

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Validation Data (Typical Yields):

| Aryl Boronic Acid | Product Class | Yield (%) | Agrochemical Relevance |

| Phenylboronic acid | 2-Phenylindole | 82% | General fungicide scaffold |

| 4-Chlorophenylboronic acid | 2-(4-Cl-Ph)-indole | 78% | Enhanced lipophilicity/potency |

| 3-Pyridylboronic acid | 2-(3-Py)-indole | 65% | Improved water solubility |

Protocol B: C3-Functionalization (Vilsmeier-Haack Formylation)

For herbicide discovery, the 2-aryl-6-fluoroindole core often requires a C3-substituent (e.g., acetic acid moiety) to mimic auxin.[1][2] This protocol installs a formyl group at C3, a versatile precursor.[2]

Prerequisite: Product from Protocol A.

Step-by-Step Methodology

-

Reagent Prep: In a flame-dried flask under argon, cool anhydrous DMF (3 mL) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to generate the Vilsmeier reagent (white precipitate may form).

-

Addition: Dissolve the 2-aryl-6-fluoroindole (1.0 mmol) in DMF (1 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to Room Temperature (25°C) and stir for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice (20 g) containing sodium acetate (buffer). Stir vigorously for 30 min.

-

Isolation: The product (3-formyl-2-aryl-6-fluoroindole) typically precipitates as a solid.[1][2] Filter, wash with cold water, and dry. Recrystallize from Ethanol if necessary.[2]

Synthetic Workflow Diagram

The following flowchart visualizes the divergent synthesis pathways starting from 2-bromo-6-fluoroindole.

Figure 2: Divergent synthetic workflow for accessing fungicide and herbicide libraries.

Safety & Handling Protocol

2-Bromo-6-fluoroindole and its derivatives are halogenated aromatics requiring strict safety adherence.[1][2][4][5]

-

Hazards:

-

Handling Controls:

-

Engineering: Always weigh and manipulate the solid in a certified chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double-gloving recommended for organobromides), safety goggles, and lab coat.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with acidic aqueous waste streams to avoid potential HF generation (though C-F bonds are generally stable, precursors may vary).

-

-

Spill Procedure: Dampen with acetone/ethanol to prevent dust, wipe up with absorbent pads, and dispose of in a sealed hazardous waste container.

References

-

Agrochemical Fluorine Chemistry: Jeschke, P. (2024).[2] "Recent developments in fluorine-containing pesticides." Pest Management Science.

-

Indole Fungicide SAR: Guan, A., et al. (2017). "Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-ethylsulfonamides." Molecules.

-

Suzuki Coupling Protocols: BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions."

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Bromo-6-fluoropyridine/aniline derivatives."

Sources

- 1. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides | MDPI [mdpi.com]

- 2. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. fishersci.com [fishersci.com]

Application Note: Regioselective C-2 Functionalization of 2-Bromo-6-Fluoroindole via Lithiation

Executive Summary

This technical guide details the regioselective functionalization of 2-bromo-6-fluoroindole at the C-2 position. While the C-6 fluorine atom is a potential Directed Metalation Group (DMG), the kinetic dominance of Lithium-Halogen (Li-Br) exchange allows for precise C-2 lithiation. This document provides two validated workflows: a robust N-Protected Route (Method A) for complex synthesis and a rapid Dianion Route (Method B) for direct functionalization.

Mechanistic Principles & Reactivity Profile

The Chemoselectivity Challenge

The substrate presents three competing sites for lithiation. Understanding their reactivity hierarchy is crucial for experimental design:

-

N-H Deprotection (

): The most acidic proton. Without protection, any organolithium reagent will first act as a base, consuming 1 equivalent to form the N-lithio species. -

C-2 Li-Br Exchange: This is the desired pathway. Reaction with t-BuLi is extremely fast and irreversible at -78°C.

-

C-7/C-5 Directed Ortho Metalation (DoM): The C-6 Fluorine activates the C-7 and C-5 positions via inductive effects. However, at -78°C, Li-Br exchange is kinetically superior (

).

The "Halogen Dance" Risk

While Li-Br exchange is fast, thermodynamic equilibration can lead to "Halogen Dance" (migration of the Li and Br atoms) if the reaction mixture is warmed before quenching or if a hindered amide base (e.g., LDA) is used instead of an alkyllithium. Strict temperature control (-78°C) is required to maintain the kinetic C-2 lithio species.

Mechanistic Pathway Diagram

Figure 1: Reaction pathways showing the kinetic preference for C-2 lithiation and the risk of isomerization upon warming.

Experimental Protocols

Method A: The N-Protected Route (Recommended)

Best for: High-value synthesis, scale-up, and preventing side reactions.

Protecting Group:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| N-Boc-2-bromo-6-fluoroindole | 1.0 | Substrate |

| 2.0 - 2.1 | Lithiating Agent (1 eq for exchange, 1 eq to scavenge t-BuBr) | |

| Electrophile (E+) | 1.2 - 1.5 | Trapping agent (e.g., DMF, aldehyde, alkyl halide) |

| THF (Anhydrous) | [0.1 M] | Solvent (Coordination stabilizes Li-species) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-2-bromo-6-fluoroindole (1.0 eq) and dissolve in anhydrous THF to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add

-BuLi (2.1 eq) dropwise via syringe pump or slow manual addition over 10 minutes.-

Note: The solution typically turns yellow/orange.

-

Critical: The second equivalent of

-BuLi destroys the t-butyl bromide byproduct (forming isobutene and LiBr), preventing it from reacting with the lithio-indole.

-

-

Incubation: Stir at -78°C for 30-45 minutes . Do not exceed 1 hour to minimize risk of protecting group migration or ring opening.

-

Quench: Add the Electrophile (1.2–1.5 eq) neat or dissolved in minimal THF.

-

Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Workup: Quench with sat. aq. NH

Cl. Extract with EtOAc, wash with brine, dry over Na

Method B: The "One-Pot" Dianion Route

Best for: Rapid screening, simple electrophiles. Mechanism: Generates a dianion (Li at Nitrogen, Li at C-2).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Bromo-6-fluoroindole | 1.0 | Substrate (Unprotected) |

| NaH or | 1.0 - 1.1 | Base 1 (Deprotonates N-H) |

| 2.0 - 2.1 | Base 2 (Li-Br Exchange) | |

| Electrophile | 1.2 - 1.5 | Trapping Agent |

Step-by-Step Procedure

-

N-Deprotonation: Dissolve substrate in THF (0.1 M) at 0°C. Add NaH (1.1 eq, 60% dispersion) or

-BuLi (1.1 eq). Stir for 30 mins at 0°C until gas evolution ceases (if NaH used). -

Cooling: Cool the mixture to -78°C .

-

Li-Br Exchange: Add

-BuLi (2.1 eq) dropwise.-

Note: You are generating a dianion. Solubility may decrease; ensure vigorous stirring.

-

-

Incubation: Stir at -78°C for 30 minutes.

-

Quench: Add Electrophile (1.5 eq).

-

Workup: Standard aqueous workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered SM | Incomplete Li/Br exchange | Ensure |

| Protonated Product (C-2 H) | Moisture in solvent or Quench failure | Dry THF over Na/Benzophenone or molecular sieves. Ensure E+ is dry.[1] |

| Alkylated Byproducts | Reaction with t-BuBr | Use exactly 2.0-2.1 eq of |

| C-7 Functionalization | "Halogen Dance" or DoM | Keep reaction strictly at -78°C. Do not let it warm before adding E+. |

Safety Protocols (Critical)

-

-BuLi Handling: tert-Butyllithium is pyrophoric (ignites on contact with air).[2]

-

Mandatory: Use a gas-tight syringe with a long needle.

-

Technique: Use the "double-needle" or inert gas blanket technique for transfer.

-

Quench: Have a beaker of sand or dry lime nearby in case of spills. Never use water on a

-BuLi fire.

-

-

Cryogenics: -78°C baths can cause severe frostbite. Use insulated gloves.

References

-

General Indole Lithiation: Gribble, G. W. "Lithiation of Indoles."[3][4] Indole Ring Synthesis: from Natural Products to Drug Discovery, Wiley, 2016.

-

Lithium-Halogen Exchange Mechanism: Bailey, W. F.; Patricia, J. J.[5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46.

- Functionalization of Bromoindoles: Li, J. J. Name Reactions for Homologation, Part I, Wiley-Interscience, 2009.

-

Handling Pyrophorics: Schwindt, M. A., et al. "Safe Handling of Organolithium Reagents in the Pilot Plant." Organic Process Research & Development, 2003.

Sources

Technical Support Center: Suzuki Coupling of 2-Bromo-6-Fluoroindole

This guide addresses the specific challenges of coupling 2-bromo-6-fluoroindole , a substrate where the electron-withdrawing fluorine atom and the acidic N-H bond create a "perfect storm" for catalyst deactivation and side reactions.

Subject: Troubleshooting Low Yields in C2-Arylation of Electron-Deficient Indoles Applicable Substrates: 2-bromo-6-fluoroindole, 2-bromo-5-fluoroindole, and related electron-poor 2-haloindoles. User Level: Advanced / Research Scientist

Part 1: Diagnostic Workflow

Before altering your reaction, identify the failure mode. Use this logic tree to diagnose the root cause of your low yield.

Figure 1: Diagnostic logic tree for identifying the specific failure mode in 2-bromoindole cross-coupling.

Part 2: The Core Challenges (Mechanistic Insights)

The 2-bromo-6-fluoroindole substrate presents three competing mechanisms that lower yield. Understanding these is critical to selecting the right fix.

1. The "Proton Shuttle" Problem (Hydrodehalogenation)

-

Observation: You isolate 6-fluoroindole instead of the product.

-

Mechanism: The 6-fluoro substituent withdraws electron density, making the C-Pd bond more polarized. If the reaction contains protic sources (water, alcohols) or if the base is too strong, the palladium intermediate can undergo protonolysis rather than transmetallation.

-

Fix: Switch to anhydrous conditions or use a catalyst with a faster rate of transmetallation (e.g., Pd-PEPPSI-IPr or XPhos Pd G2 ).

2. Indole N-H Poisoning

-

Observation: Reaction stalls at <20% conversion; palladium black precipitates early.

-

Mechanism: The free N-H of the indole (pKa ~16) can be deprotonated by the base (e.g., K₂CO₃). The resulting indolyl anion can coordinate to the Palladium center, displacing ligands and forming an inactive "ate" complex.

-

Fix:

-

Option A (Robust): Protect the nitrogen (Boc, SEM, or Tosyl).

-

Option B (Direct): Use a weak base (K₃PO₄) and a bulky ligand (XPhos) that prevents N-coordination via steric shielding.

-

3. Protodeboronation of Heteroaryl Partners

-

Observation: The aryl bromide remains, but the boronic acid disappears.

-

Mechanism: If you are coupling with a heteroaryl boronic acid (e.g., pyridine-3-boronic acid), these are notoriously unstable in aqueous base.

-

Fix: Use MIDA boronates or slow-addition of the boronic acid (syringe pump) to keep its concentration low relative to the catalyst.

Part 3: Optimization & Protocols

Catalyst & Ligand Selection Matrix

Do not rely on Pd(PPh₃)₄. It is insufficient for sterically demanding or electron-poor 2-substituted indoles.

| Catalyst System | Ligand Class | Success Rate | Recommendation |

| Pd(PPh₃)₄ | Monodentate Phosphine | Low (<30%) | Avoid. Slow oxidative addition; prone to oxidation. |

| Pd(dppf)Cl₂ | Bidentate Ferrocene | Moderate (40-60%) | Good "first pass" catalyst. Robust, but slow. |

| XPhos Pd G2/G3 | Buchwald Biaryl | High (>85%) | Gold Standard. Bulky ligand accelerates OA and prevents N-poisoning. |

| Pd-PEPPSI-IPr | NHC Carbene | High (80-90%) | Excellent for difficult oxidative additions and stable in air. |

The "Gold Standard" Protocol (Unprotected Indole)

This protocol utilizes a precatalyst system designed to outcompete side reactions.

Reagents:

-

2-Bromo-6-fluoroindole (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Charge: In a reaction vial, add the indole, boronic acid, K₃PO₄, and XPhos Pd G2.

-

Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen is the enemy of low-turnover reactions).

-

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Heat: Stir vigorously at 80°C . (Do not exceed 100°C for unprotected indoles to avoid thermal decomposition).

-

Monitor: Check HPLC/LCMS at 2 hours. If SM remains but catalyst is active, add 0.5 equiv more boronic acid.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I run this reaction without protecting the indole nitrogen? A: Yes, but you must use a bulky, electron-rich ligand like XPhos or SPhos. These ligands create a "steric wall" around the palladium, making it difficult for the indolyl anion to bind and poison the catalyst. If you use standard ligands (PPh₃), protection (e.g., Boc) is mandatory.

Q: I see a spot corresponding to the "dimer" of the indole. How do I stop this? A: This is homocoupling, often caused by the presence of oxygen or excessive catalyst loading.

-

Solution: Degas your solvents more thoroughly (freeze-pump-thaw is best). Reduce catalyst loading to 1-2 mol%.

Q: Why is my 2-bromo-6-fluoroindole turning into 6-fluoroindole? A: This is hydrodehalogenation .[1] It means the Palladium inserted into the C-Br bond, but then grabbed a hydrogen (likely from the solvent or base) instead of the boronic acid.

-

Solution: Switch to anhydrous conditions . Use CsF (2 equiv) as the base and dry Toluene or DME as the solvent. This removes the proton source (water).

Q: My boronic acid is a pyridine/heterocycle and it degrades before coupling. A: Heteroaryl boronic acids are unstable.

-

Solution: Switch to the Pinacol Ester (BPin) version or a MIDA boronate . Alternatively, add the boronic acid as a solution over 1 hour using a syringe pump to the hot reaction mixture.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

-

Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

Sources

Optimizing base and ligand for Buchwald-Hartwig reactions with 2-bromo-6-fluoroindole

Executive Summary

Coupling 2-bromo-6-fluoroindole poses a distinct challenge compared to standard aryl halides. The 2-position of the indole is sterically sensitive and electronically unique, while the 6-fluoro substituent significantly increases the acidity of the N-H bond (

This creates a "Selectivity Trap":

-

Catalyst Poisoning: The deprotonated indolyl anion can bind tightly to Palladium, arresting the catalytic cycle.

-

Hydrodehalogenation: The electron-deficient nature of the ring (due to fluorine) accelerates oxidative addition, but if the amine coordination is slow, the intermediate is prone to reduction (H-transfer), yielding 6-fluoroindole instead of the product.

This guide details the LHMDS-mediated strategy to bypass these issues, prioritizing tBuBrettPhos and RuPhos ligands.

Module 1: Ligand Selection (The "Engine")

For 2-substituted indoles, the steric environment around the C-N bond forming site is crowded. Standard ligands like BINAP or dppf often fail. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that are bulky enough to prevent catalyst dimerization but electron-rich enough to facilitate oxidative addition.

Ligand Decision Matrix

| Amine Class | Primary Recommendation | Secondary Recommendation | Mechanistic Rationale |

| Primary Amines (Anilines, Alkyl) | BrettPhos or tBuBrettPhos | XPhos | tBuBrettPhos is exceptionally bulky, preventing the formation of stable bis-amine Pd complexes which inhibit the reaction. It promotes reductive elimination in crowded systems. |

| Secondary Amines (Cyclic, Acyclic) | RuPhos | BrettPhos | RuPhos provides the perfect steric pocket for secondary amines. Its 1:1 Pd:Ligand ratio is critical for maintaining an active catalytic species. |

| Sterically Hindered Amines | tBuXPhos | tBuBrettPhos | For extremely hindered partners, the tert-butyl groups on the phosphine ensure the metal center remains accessible only to the substrate. |

Visualization: Ligand Selection Workflow

Caption: Decision tree for selecting the optimal Buchwald ligand based on amine steric profile.

Module 2: The Base Dilemma (The "Regulator")

The choice of base is the single most critical factor for unprotected 2-bromo-6-fluoroindole.

The Problem with Weak Bases (Cs₂CO₃, K₃PO₄)

While effective for simple aryl halides, weak bases often result in stalled conversion with 2-bromoindoles.

-

Cause: They are not strong enough to rapidly deprotonate the amine/indole complex to facilitate reductive elimination, or they allow the formation of stable, non-reactive Pd-heterocycle complexes.

The Solution: LHMDS (Lithium Hexamethyldisilazide)

For this specific substrate, LHMDS is superior.

-

Solubility: It is fully soluble in THF/Toluene, ensuring homogenous kinetics.

-

pKa Matching: It instantly deprotonates the indole N-H (protecting it as the N-Li species) and the amine, driving the equilibrium forward.

-

Non-Nucleophilic: Unlike NaOtBu, the bulky HMDS anion does not compete for the Pd center, reducing side reactions.

Recommendation: Use 2.0 - 2.5 equivalents of LHMDS. The first equivalent neutralizes the indole N-H; the second activates the amine.

Module 3: Troubleshooting & FAQs

Q1: I see significant formation of 6-fluoroindole (Hydrodehalogenation). Why?

Diagnosis: The oxidative addition into the C-Br bond is fast (due to the 6-F EWG), but the transmetallation with the amine is too slow. The Pd(II) intermediate grabs a hydride (from solvent or ligand decomposition) and reduces.[1] Fixes:

-

Switch Solvent: Avoid dioxane or alcohols. Use Toluene or THF .

-

Increase Concentration: Higher amine concentration (1.0 M) forces the amine to bind Pd faster than the hydride transfer can occur.

-

Pre-catalyst: Switch to Pd-G4 precatalysts. These initiate rapidly and do not require excess base/heat to generate the active species, reducing the window for side reactions.